molecular formula C15H18Cl2N2O3 B11174683 N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11174683
M. Wt: 345.2 g/mol
InChI Key: OSHCGWBGJYVZAL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a dichlorophenyl group, a methoxypropan-2-yl group, and a pyrrolidine ring with a carboxamide and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative.

    Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the pyrrolidine ring with a methoxypropan-2-yl halide under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.

    Industry: It could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H18Cl2N2O3

Molecular Weight

345.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H18Cl2N2O3/c1-9(8-22-2)19-7-10(5-14(19)20)15(21)18-11-3-4-12(16)13(17)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,18,21)

InChI Key

OSHCGWBGJYVZAL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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